N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride
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Overview
Description
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides under controlled conditions.
Attachment to Pyridine: The dioxaborolane ring is then attached to a pyridine derivative through a coupling reaction, often facilitated by a palladium catalyst.
Ethylation: The pyridine derivative is ethylated using ethyl halides in the presence of a base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic conditions.
Major Products
Boronic Acids: Formed through oxidation reactions.
Amine Derivatives: Produced via reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness
N-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is unique due to its specific structure, which combines a pyridine ring with a dioxaborolane moiety. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
N-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-6-15-11-9-7-8-10(16-11)14-17-12(2,3)13(4,5)18-14;/h7-9H,6H2,1-5H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVPAFQVLPHBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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